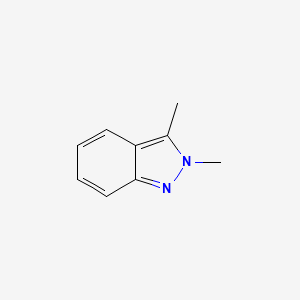

2,3-Dimethyl-2H-indazole

Description

Contextualization of the 2H-Indazole Scaffold within Nitrogen Heterocyclic Chemistry

Nitrogen-containing heterocycles are fundamental to the study of organic chemistry and are of immense importance due to their prevalence in natural products and synthetic compounds with significant biological activities. pnrjournal.com Among these, indazoles, with the chemical formula C₇H₆N₂, represent a notable class of bicyclic heteroaromatic compounds. nih.gov The indazole structure consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, and it can exist in different tautomeric forms. pnrjournal.com The 2H-indazole isomer, specifically, is a "privileged structure" in medicinal chemistry, indicating its recurring presence in compounds with diverse pharmacological activities. pnrjournal.com While naturally occurring indazoles are rare, synthetic derivatives have become a major focus of research. pnrjournal.commdpi.com

Research Significance of Indazole Derivatives

The significance of indazole derivatives in research is underscored by their broad spectrum of biological and pharmacological applications. pnrjournal.comresearchgate.net These compounds have been investigated for their potential as:

Anticancer agents researchgate.netnih.gov

Anti-inflammatory agents researchgate.netsci-hub.se

Antimicrobial and antifungal agents mdpi.com

Antiviral agents, including anti-HIV activity mdpi.comresearchgate.net

Cardiovascular drugs nih.gov

Central nervous system (CNS) active agents thieme-connect.de

A number of indazole-based drugs have received FDA approval and are used clinically. For instance, Pazopanib, a 2H-indazole derivative, is a tyrosine kinase inhibitor used in cancer therapy. beilstein-journals.org Other examples include Axitinib, Niraparib, and Granisetron, which are used for treating various cancers and for managing chemotherapy-induced nausea. nih.govx-mol.com The versatility of the indazole scaffold allows for its functionalization at various positions, enabling the synthesis of large libraries of compounds for drug discovery and development. pnrjournal.com

Annular Tautomerism in Indazoles

A key chemical feature of the indazole ring system is annular tautomerism, which describes the different possible locations of the NH hydrogen atom on the nitrogen atoms of the pyrazole ring. sci-hub.se This results in the existence of 1H-indazole and 2H-indazole tautomers, and to a lesser extent, 3H-indazoles. chemicalbook.com

In most cases, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form and is therefore the predominant species in the gas phase, in solution, and in the solid state. sci-hub.seresearchgate.net The greater stability of the 1H-tautomer is attributed to its benzenoid structure, which possesses a higher degree of aromaticity compared to the quinonoid structure of the 2H-tautomer. researchgate.net Computational studies have quantified this energy difference.

| Computational Method | Energy Difference (kcal/mol) in favor of 1H-indazole |

| MP2/6-31G** | 3.6 rsc.orgrsc.org |

| B3LYP | 5.3 researchgate.net |

| G2 | 20.3 kJ/mol (approx. 4.85 kcal/mol) researchgate.net |

| QCISD/6-31G(d,p) | 22.4 kJ/mol (approx. 5.35 kcal/mol) researchgate.net |

Despite the general predominance of the 1H form, the synthesis of the less stable 2H-indazoles can be a significant synthetic challenge, often resulting in mixtures of both isomers. sci-hub.se However, certain substituents can influence the tautomeric equilibrium, and in some specific cases, the 2H-tautomer can be stabilized. researchgate.net

The tautomeric state of an indazole derivative has a profound impact on its chemical and physical properties, which in turn affects its molecular reactivity and how it is recognized by biological targets. nih.gov

Molecular Reactivity:

Alkylation Reactions: The alkylation of unsubstituted indazole can lead to a mixture of N1- and N2-alkylated products. thieme-connect.debeilstein-journals.org The ratio of these products is sensitive to steric effects from substituents on the indazole ring. For example, alkylation of 3-phenyl-1H-indazole yields a 74:26 ratio of N1 to N2 products, while for 7-nitro-1H-indazole, the ratio is 29:70. thieme-connect.de

Basicity: 2H-Indazole derivatives are generally stronger bases than their 1H-indazole counterparts. thieme-connect.dechemicalbook.com This is because the lone pair of electrons on the N2 atom in the 1H-tautomer is more involved in the aromatic system, making it less available for protonation compared to the N1 atom in the 2H-tautomer.

Dipole Moment: The two tautomers exhibit significantly different dipole moments. The experimental dipole moment of 1H-indazole is 1.60 D, whereas that of 2-methyl-2H-indazole is 3.40 D. thieme-connect.de This difference in polarity can influence solubility and interactions with other molecules.

Biological Recognition:

The specific tautomeric form of an indazole-containing drug is crucial for its interaction with its biological target, such as an enzyme or a receptor. The three-dimensional arrangement of atoms, including the position of the hydrogen-bond donor (the NH group), determines the binding affinity and selectivity of the molecule. For example, the biological activity of kinase inhibitors often relies on precise hydrogen bonding interactions within the enzyme's active site, which can be dictated by the N1 or N2 substitution pattern. nih.gov The development of regioselective synthetic methods to produce either the 1H- or 2H-indazole isomer is therefore of great importance in medicinal chemistry to optimize the pharmacological profile of drug candidates. beilstein-journals.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-8-5-3-4-6-9(8)10-11(7)2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYXMHBOFBYKDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=CC2=NN1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198460 | |

| Record name | 2H-Indazole, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50407-18-6 | |

| Record name | 2H-Indazole, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050407186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Indazole, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Chemical Transformations Involving the 2,3 Dimethyl 2h Indazole System

Mechanistic Elucidation of 2,3-Dimethyl-2H-indazole Formation Pathways

The synthesis of the 2H-indazole core, as opposed to its more thermodynamically stable 1H-indazole tautomer, often requires specific kinetic control or tailored reaction pathways. researchgate.net Mechanistic studies have been vital in understanding how to selectively form the 2H-indazole scaffold.

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have provided significant insights into the energetics of indazole formation and reactivity.

Studies on the decarboxylation of 1,2-dimethyl indazolium-3-carboxylate to form an N-heterocyclic carbene have been conducted using DFT calculations. nih.gov These analyses of reaction energy profiles help in understanding the stability of intermediates and transition states related to the this compound system. nih.gov Theoretical calculations at the B3LYP/6-311++G(d,p) level have been employed to compare the stability of N1-substituted versus N2-substituted indazole derivatives, indicating that 1-substituted isomers are generally more stable than their 2-substituted counterparts. acs.org

Further theoretical investigations have explored the reaction mechanism of indazoles with formaldehyde, calculating the energy profiles for different pathways, such as reactions involving neutral indazoles or protonated indazolium cations. acs.org While these studies often focus on the parent indazole, the findings on relative isomer stability and reaction energetics provide a foundational understanding applicable to substituted systems like this compound.

The synthesis of 2H-indazoles often proceeds through highly reactive, transient intermediates. The Davis-Beirut reaction, a key method for creating the 2H-indazole core, is proposed to involve a highly reactive nitroso imine intermediate. nih.gov This intermediate undergoes an N-N bond-forming heterocyclization to yield the 2H-indazole structure. nih.gov

Further mechanistic work has identified the 2H-indazole N-oxide as another crucial common intermediate in both the Davis-Beirut reaction and the related Cadogan reaction. nih.gov The isolation and subsequent reaction of these N-oxide intermediates confirm their role in the pathway; for example, their treatment with a reducing agent can lead to the final 2H-indazole product. nih.gov

Alternative synthetic routes, such as the copper-catalyzed three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, proceed through different intermediates. acs.org The proposed mechanism for this transformation involves the initial formation of a 2-bromobenzylidene intermediate, which then reacts with an azide-copper complex, ultimately leading to the 2H-indazole via intramolecular cyclization. acs.org

Quantum Mechanical Analyses of Reaction Energy Profiles

Reactivity of the this compound Core

The this compound core can undergo various chemical transformations, allowing for the introduction of diverse functional groups, which is particularly important for tuning the properties of molecules for pharmaceutical applications.

Functional group interconversion is a common strategy for elaborating the 2H-indazole scaffold. A key transformation is the reduction of a nitro group, often at the 6-position, to an amino group. This amino group serves as a versatile handle for further derivatization. For instance, the reduction of a nitro-substituted 2H-indazole to an amino indazole has been demonstrated as a step in the synthesis of complex derivatives. acs.org

The resulting 2,3-dimethyl-2H-indazol-6-amine is a valuable intermediate. It can be reacted with various partners, such as substituted anilines in the presence of 1,1'-carbonyldiimidazole (B1668759) (CDI), to form a series of 2,3-dimethyl-6-urea-2H-indazole compounds. google.com These urea (B33335) derivatives are explored for their potential as kinase inhibitors. google.com

Other functional group transformations on the 2H-indazole core include the hydrolysis of ester groups and the oxidation of thioethers to sulfones using reagents like m-CPBA. acs.org

Table 1: Examples of Functional Group Transformations on the 2H-Indazole Scaffold

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Application/Example |

|---|---|---|---|

| Nitro (-NO₂) | Reduction (e.g., with H₂, Pd/C) | Amino (-NH₂) | Synthesis of 2,3-dimethyl-2H-indazol-6-amine for further derivatization. acs.orggoogle.com |

| Amino (-NH₂) | 1,1'-Carbonyldiimidazole (CDI), Substituted Aniline | Urea (-NH-CO-NH-Ar) | Synthesis of potential tyrosine kinase inhibitors. google.com |

| Ester (-COOR) | Hydrolysis (e.g., with acid or base) | Carboxylic Acid (-COOH) | Derivatization of the indazole core. acs.org |

Direct C-H functionalization has become a powerful tool for modifying heterocyclic cores, as it avoids the need for pre-functionalized starting materials. rsc.org The C3 position of the 2H-indazole ring is a primary site for such reactions. rsc.orgresearchgate.net Methodologies for C3-functionalization often involve transition-metal catalysis or radical pathways. rsc.orgresearchgate.net

A variety of functional groups have been successfully introduced at the C3 position, including:

Acyl and Benzoyl Groups : Achieved via transition-metal-free, oxidative cross-dehydrogenative coupling with aldehydes or benzyl (B1604629) alcohols. researchgate.net

Amine Groups : Installed using copper-catalyzed reactions or metal-free electrochemical methods. researchgate.net

Alkenyl Groups : Synthesized via copper-catalyzed intramolecular reactions of 2-alkynylazobenzenes. researchgate.net

Sulfonyl Groups : Introduced through an electrochemical method using sulfonyl hydrazides as the precursor. acs.org

Carbamoyl Groups : Formed via a visible-light-induced oxidative coupling with oxamic acids. nih.govfrontiersin.org

Palladium-catalyzed C-H functionalization at the C3-position using an isocyanide insertion strategy has also been developed to synthesize diverse and complex heterocyclic systems fused to the indazole core. acs.orgresearchgate.net

Visible-light photocatalysis and electrosynthesis have emerged as green and mild strategies for C-H functionalization, avoiding harsh reagents and high temperatures. sioc-journal.cn These methods have been successfully applied to the C3-functionalization of 2H-indazoles.

Photochemical Methods: Visible-light-promoted reactions have enabled several C3-functionalizations. A transition-metal-free approach for C3-carbamoylation uses an organic photocatalyst (4CzIPN) under blue or purple LED irradiation to couple 2H-indazoles with oxamic acids. nih.govfrontiersin.org This reaction proceeds under an oxygen atmosphere with a base like Cs₂CO₃. frontiersin.org Similarly, C3-alkylation has been achieved using visible-light photocatalysis to react 2H-indazoles with sulfoxonium ylides, which proceeds through a triplet energy transfer mechanism. acs.org

Electrochemical Methods: Electrosynthesis provides a reagent-free method for generating reactive species. A transition-metal- and external oxidant-free electrochemical method has been reported for the C3-sulfonylation of 2H-indazoles. acs.org This process uses sulfonyl hydrazides as the sulfonyl source and is conducted at room temperature under ambient air, showcasing a sustainable approach to C-H functionalization. acs.org These electrochemical reactions are believed to operate through a radical pathway. acs.org

Table 2: Summary of Photochemical and Electrochemical C3-Functionalization of 2H-Indazoles

| Functionalization Type | Method | Key Reagents/Conditions | Proposed Mechanism |

|---|---|---|---|

| C3-Carbamoylation | Visible-Light Photocatalysis | 2H-Indazole, Oxamic Acid, 4CzIPN (photocatalyst), Cs₂CO₃, O₂, 405 nm LED | Radical pathway via oxidative decarboxylation. nih.govfrontiersin.org |

| C3-Alkylation | Visible-Light Photocatalysis | 2H-Indazole, Sulfoxonium Ylide, Photocatalyst | Triplet energy transfer followed by radical attack. acs.org |

| C3-Sulfonylation | Electrosynthesis | 2H-Indazole, Sulfonyl Hydrazide, Undivided cell, Graphite electrodes | Radical pathway. acs.org |

Transition Metal-Catalyzed C3-Functionalization (e.g., Palladium-catalyzed Isocyanide Insertion)

Photochemical Rearrangements

Photochemistry offers unique pathways for molecular transformations that are often inaccessible through thermal methods. For 2H-indazoles, photochemical rearrangements are a key class of reactions.

A significant photochemical reaction of 2H-indazoles is their transposition to benzimidazoles. nih.govescholarship.orgresearcher.liferesearchgate.netresearchgate.net This transformation involves a rearrangement of the heterocyclic core, specifically a nitrogen-carbon transposition. researcher.liferesearchgate.netresearchgate.net The reaction proceeds under mild photochemical conditions and demonstrates a broad substrate scope with high yields. nih.gov

The mechanism is believed to involve the excitation of the 2H-indazole to its singlet excited state upon absorption of UV light. researchgate.net This is followed by a series of structural rearrangements that lead to the formation of the more stable benzimidazole (B57391) scaffold. researchgate.net Computational studies have supported a two-step mechanism that involves the excited-state tautomerization of 1H-indazoles to the 2H-isomers, which then undergo the photochemical rearrangement. nih.gov This method provides a powerful tool for expanding the structural diversity of heterocyclic libraries. nih.gov

The efficiency and outcome of the phototransposition of indazoles to benzimidazoles are highly dependent on the wavelength of the light used for irradiation. escholarship.orgresearcher.liferesearchgate.net The 2H-tautomer of indazole exhibits stronger light absorption at longer wavelengths (UVB or UVA) compared to the 1H-tautomer. researcher.liferesearchgate.netresearchgate.net

This difference in absorption profiles allows for the selective excitation of the 2H-indazole, leading to a more efficient conversion to the benzimidazole product. researcher.liferesearchgate.net Studies have shown that high-yielding conversions can be achieved using UVB or UVA irradiation. researcher.liferesearchgate.net Interestingly, the highest reaction conversion does not always occur at the wavelength of maximum absorbance but can also be achieved on the red-side of the absorption band, allowing for the use of longer, less-damaging wavelengths. researchgate.net

To improve the scalability and reproducibility of photochemical reactions, continuous flow technology has been employed. escholarship.orgwordpress.comtue.nl A continuous flow protocol has been successfully established for the phototransposition of 2H-indazoles to benzimidazoles on a preparative scale. researchgate.net

In a flow setup, the reaction mixture is continuously pumped through a transparent reactor that is irradiated by a light source. This setup allows for precise control over reaction parameters such as residence time, light intensity, and temperature, leading to improved reaction efficiency and safety. The continuous removal of the product from the irradiated zone can also prevent secondary photochemical reactions and degradation, leading to higher yields and purer products. wordpress.com

Wavelength Dependence in Photoreactivity

Electrochemical Transformations (beyond synthesis)

Electrochemical methods provide an alternative green and sustainable approach for the functionalization of organic molecules. researchgate.net For 2H-indazoles, electrochemical methods have been developed for C3-functionalization, offering a metal-free and external oxidant-free pathway. researchgate.netdntb.gov.ua

One example is the electrochemical C-3 amination of 2H-indazoles. researchgate.netdntb.gov.ua This reaction proceeds under mild conditions and provides good yields of the aminated products. researchgate.net Mechanistic studies, including cyclic voltammetry, suggest a radical-radical cross-coupling pathway. researchgate.net Additionally, electrochemical methods have been used for the regioselective sulfenylation of 2H-indazoles with thiols, which can be performed in both batch and continuous flow setups. scite.ai These electrochemical transformations highlight the versatility of this technique for modifying the this compound system.

C-3 Acyloxylation and N-Acylation of 2H-Indazoles

The functionalization of 2H-indazoles at the C-3 position is a significant area of research due to the prevalence of this structural motif in pharmacologically active compounds. nih.gov Electrochemical methods have emerged as a powerful and green strategy for achieving such transformations. researchgate.net Specifically, the direct C-3 acyloxylation of 2H-indazoles with carboxylic acids has been accomplished through an intermolecular cross-dehydrogenative C(sp²)-O coupling. This electrooxidation protocol operates in the presence of potassium carbonate and avoids the need for metal catalysts or chemical oxidants. researchgate.net

A notable advancement in this area is the development of an electrochemical method that not only facilitates C-3 acyloxylation but also allows for a subsequent N-acylation through a controlled acyl group transfer. nih.govacs.orgfigshare.com This process is initiated by the electrochemical oxidation of a 2H-indazole, like this compound, in the presence of a carboxylic acid. The reaction proceeds through the formation of a cation radical species. researchgate.net This intermediate is then captured by the carboxylic acid to yield the C-3 acyloxylated product.

The process can be further controlled to induce a rearrangement, leading to N-acylation. By modulating the reaction conditions, specifically the cell voltage, the acyl group can be transferred from the C-3 position to the N-1 position of the indazole ring. nih.govacs.orgfigshare.com This provides a selective pathway to two distinct and valuable product classes from the same set of starting materials. The efficiency of these electrochemical reactions has been demonstrated on a larger scale using a μ-electro flow reactor, which allows for gram-scale production in short residence times. nih.govfigshare.comresearchgate.net

The table below summarizes the outcomes of the electrochemical acyloxylation and acylation of a representative 2H-indazole.

| Starting Material | Reagent | Product Type | Key Condition | Reference |

| 2H-Indazole | Carboxylic Acid | C-3 Acyloxylated 2H-Indazole | Low Cell Voltage | nih.gov |

| 2H-Indazole | Carboxylic Acid | N-Acylated 2H-Indazole | High Cell Voltage | nih.gov |

This table illustrates the divergent outcomes based on the modulation of a key electrochemical parameter.

Cell Voltage-Dependent Structural Alterations and Control of Oxidation Potential

The selectivity between C-3 acyloxylation and N-acylation in the electrochemical functionalization of 2H-indazoles is a prime example of cell voltage-dependent structural control. nih.govacs.orgfigshare.com The oxidation potential of the 2H-indazole substrate is a critical factor that governs the initial step of the reaction. Cyclic voltammetry studies have been instrumental in elucidating the plausible radical-pathway mechanism for these transformations. researchgate.netresearchgate.net

At a lower applied cell voltage, the electrochemical oxidation of the 2H-indazole is selective, leading to the formation of an intermediate cation radical. This species readily reacts with a nucleophile, such as a carboxylic acid, at the C-3 position to yield the acyloxylated product. This process represents a direct C-H functionalization. nih.govacs.orgfigshare.com

However, by increasing the cell voltage, a different reaction pathway is favored. The higher potential promotes the transfer of the acyl group from the initially formed C-3 adduct to the N-1 nitrogen atom. nih.govacs.orgresearchgate.net This results in the formation of the N-acylated 2H-indazole. This structural dichotomy, dictated by the modulation of cell voltage, provides a sophisticated level of control over the reaction's outcome, allowing for the selective synthesis of two different isomers. nih.gov This method highlights the capacity of electrochemical synthesis to not only be more environmentally benign but also to offer unique selectivity that may be difficult to achieve with conventional chemical reagents. researchgate.net

The following table outlines the relationship between cell voltage and the resulting product in the electrochemical reaction of 2H-indazoles.

| Cell Voltage | Predominant Reaction | Product | Mechanism | Reference |

| Low | C-3 Acyloxylation | 3-Acyloxy-2H-indazole | C-H Functionalization | nih.govacs.orgfigshare.com |

| High | N-Acylation | 1-Acyl-2H-indazole | Acyl Group Transfer | nih.govacs.orgfigshare.com |

This table demonstrates the control of reaction pathways through the adjustment of electrical potential.

Advanced Characterization and Structural Analysis of 2,3 Dimethyl 2h Indazole and Its Analogs

Crystallographic Studies

Crystallography, particularly X-ray diffraction, stands as a cornerstone in the definitive structural determination of indazole derivatives. It offers an unparalleled view of the molecular geometry and the packing of molecules in the solid state, which are crucial for understanding their physical and chemical properties.

X-ray Diffraction Analysis of 2,3-Dimethyl-6-nitro-2H-indazole Crystal Structure.nih.govchemicalbook.combocsci.comiucr.org

The crystal structure of 2,3-dimethyl-6-nitro-2H-indazole has been successfully elucidated, revealing a triclinic system with the space group P-1. The unit cell parameters have been determined, providing a precise framework for the arrangement of molecules within the crystal lattice. This detailed structural information is vital for understanding the compound's stability and intermolecular interactions. nih.gov

The indazole ring system in 2,3-dimethyl-6-nitro-2H-indazole is nearly planar. nih.govchemicalbook.comiucr.org The maximum deviation from this planarity is a mere 0.019 Å for the carbon atom to which the nitro group is attached. nih.govchemicalbook.com The two constituent rings of the indazole system, a five-membered and a six-membered ring, are themselves planar, with a very small dihedral angle of 0.80° between them. nih.gov This high degree of planarity is a significant feature of the molecule's geometry.

The stability of the crystal structure of 2,3-dimethyl-6-nitro-2H-indazole is significantly influenced by a network of weak intermolecular interactions. nih.gov Notably, C-H···O hydrogen bonds link the molecules into centrosymmetric dimers, which in turn form R(2)2(18) ring motifs. nih.govchemicalbook.comiucr.org These non-conventional hydrogen bonds, though weaker than classical hydrogen bonds, play a crucial role in the supramolecular assembly. namiki-s.co.jpsapub.orgnih.gov

Assessment of Indazole Ring System Planarity

Crystallographic Insights into 2H-Tautomer Stabilization.nih.gov

While the 1H-tautomer of indazole is generally more stable, the 2H-tautomer can be stabilized through various mechanisms, including substitution patterns and intermolecular forces. X-ray diffraction studies have been pivotal in confirming the existence and stabilization of the 2H-tautomer in certain derivatives. nih.gov For instance, in some metal complexes, the 2H-indazole form is stabilized upon coordination to the metal center. nih.gov In the solid state, intermolecular interactions, such as the formation of centrosymmetric dimers through hydrogen bonds, can also favor the 2H-tautomer. figshare.comnih.govresearchgate.net Density functional theory (DFT) calculations have further supported these experimental findings, showing that the stability of the 2H form in solution can be attributed to the formation of highly stable dimers. figshare.comnih.govresearchgate.net

Spectroscopic Elucidation

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for the structural characterization of 2,3-dimethyl-2H-indazole and its analogs in solution. They provide detailed information about the chemical environment of individual atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, Multinuclear NMR).researchgate.netmdpi.comacs.orgbenchchem.comrsc.org

NMR spectroscopy is indispensable for assigning the structures of 1- and 2-substituted indazoles, as the chemical shifts in both ¹H and ¹³C NMR spectra are diagnostic for the position of substitution. mdpi.com

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2,3-dimethyl-6-nitro-2H-indazole shows distinct signals for the methyl and aromatic protons, confirming the molecular structure. chemicalbook.com Similarly, the ¹H NMR spectrum of 2,3-dimethyl-2H-indazol-6-amine hydrochloride provides characteristic peaks for its respective protons. chemicalbook.com

¹³C NMR Spectroscopy

¹³C NMR spectroscopy is a particularly effective method for distinguishing between N-1 and N-2 isomers of indazole derivatives. mdpi.comcdnsciencepub.com The chemical shifts of the carbon atoms in the indazole ring are sensitive to the substitution pattern, allowing for unambiguous structural assignment. figshare.com

Multinuclear NMR

For a more comprehensive structural analysis, multinuclear NMR, including ¹⁵N NMR, has been employed. researchgate.netacs.org These advanced techniques, often coupled with computational methods like Gauge-Invariant Atomic Orbital (GIAO) calculations, provide a sound basis for the experimental observations and a deeper understanding of the electronic structure. researchgate.netacs.org

Interactive Table of ¹H NMR and ¹³C NMR Data for Selected 2-Aryl-2H-indazoles

The following table provides ¹H and ¹³C NMR spectral data for a selection of 2-aryl-2H-indazole derivatives, illustrating the characteristic chemical shifts.

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(p-tolyl)-2H-indazole | CDCl₃ | 8.30 (s, 1H), 7.80-7.73 (m, 3H), 7.67-7.65 (m, 1H), 7.32-7.25 (m, 3H), 7.10-7.06 (m, 1H), 2.38 (s, 3H) | 149.7, 138.3, 137.9, 130.1, 126.7, 122.8, 122.3, 120.8, 120.4, 120.3, 117.9, 21.0 |

| 2-(m-tolyl)-2H-indazole | CDCl₃ | 8.34 (s, 1H), 7.80-7.78 (m, 1H), 7.74 (s, 1H), 7.68-7.61 (m, 2H), 7.38-7.29 (m, 2H), 7.18-7.16 (m, 1H), 7.11-7.07 (m,1H), 2.43 (s, 3H) | 149.8, 140.5, 139.7, 129.3, 128.7, 126.8, 122.8, 122.4, 121.8, 120.4, 120.3, 118.0, 117.9, 21.4 |

| 2-(o-tolyl)-2H-indazole | CDCl₃ | 8.08 (s, 1H), 7.81-7.79 (m, 1H), 7.74-7.72 (m, 1H), 7.43-7.30 (m, 5H), 7.15-7.11 (m, 1H), 2.23 (s, 3H) | 149.3, 140.4, 134.0, 131.3, 129.2, 126.6, 126.5, 126.4, 124.3, 122.2, 122.0, 120.3, 117.9, 17.9 |

| 2-(4-methoxyphenyl)-2H-indazole | CDCl₃ | 8.29 (s, 1H), 7.79-7.77 (m, 3H), 7.69-7.67 (m, 1H), 7.33-7.29 (m, 1H), 7.12-7.08 (m, 1H), 7.02-7.00 (m, 2H), 3.84 (s, 3H) | 159.3, 149.6, 134.1, 126.6, 122.7, 122.4, 122.2, 120.3, 120.2, 117.8, 114.7, 55.6 |

| 2-(3-methoxyphenyl)-2H-indazole | CDCl₃ | 8.32 (s, 1H), 7.79-7.77 (m, 1H), 7.66-7.64 (m, 1H), 7.50-7.49 (m, 1H), 7.39-7.28 (m, 3H), 7.09-7.06 (m, 1H), 6.90-6.88 (m, 1H), 3.84 (s, 3H) | 160.6, 149.7, 141.7,130.3, 126.9, 122.8, 122.5, 120.6, 120.5, 117.9, 113.9, 112.9, 106.8, 55.6 |

| 2-(3-bromophenyl)-2H-indazole | CDCl₃ | 8.35 (s, 1H), 8.11 (s, 1H), 7.81-7.75 (m, 2H), 7.68-7.66 (m, 1H), 7.51-7.49 (m, 1H), 7.37-7.30 (m, 2H), 7.13-7.09 (m, 1H) | 150.0, 141.5, 130.8, 127.2, 124.1, 123.2, 122.9, 122.8, 120.4, 120.3, 119.2, 118.0 |

Data sourced from supporting information for an efficient synthesis of 2-aryl-2H-indazoles. rsc.org

Computational NMR for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural assignment of substituted indazoles, as the chemical shifts in both ¹H and ¹³C spectra are highly sensitive to the position of substitution on the heterocyclic ring. nih.gov Computational NMR methods, often employed alongside experimental data, have become indispensable for the definitive validation of complex structures, particularly for novel or isomeric compounds like 2H-indazole derivatives. escholarship.org

Researchers utilize computational approaches, such as those based on Density Functional Theory (DFT), to predict the NMR chemical shifts for a proposed structure. d-nb.info These predicted spectra are then compared with the experimental spectra. A strong correlation between the calculated and observed chemical shifts provides powerful evidence for the proposed molecular structure. This is especially valuable in distinguishing between N-1 and N-2 isomers, which can be challenging to assign based on synthetic outcomes alone. nih.gov

For instance, in the study of 2H-indazole N-oxides, computational NMR was used in conjunction with X-ray crystallography to unambiguously determine their structures. escholarship.org The distinct magnetic environments of the methyl groups and aromatic protons in 1,3-dimethyl vs. 2,3-dimethyl isomers lead to different chemical shifts, which can be accurately predicted and then verified experimentally.

Table 1: Representative ¹H-NMR Chemical Shift Data for Indazole Analogs

| Compound | Proton | Chemical Shift (δ, ppm) | Solvent | Reference |

|---|---|---|---|---|

| N,2,3-trimethyl-2H-indazol-6-amine | H-4 | 7.28 (d, J = 9.0 Hz) | CDCl₃ | mdpi.com |

| H-7 | 6.52 (s) | |||

| H-5 | 6.45 (dd, J₁ = 8.8 Hz, J₂ = 1.8 Hz) | |||

| Methyl Groups (N-CH₃, 2-CH₃, 3-CH₃) | 3.97 (s), 2.86 (s), 2.49 (s) | |||

| N,3-dimethyl-1H-indazol-6-amine | H-4 | 7.42 (d, J = 8.5 Hz) | CDCl₃ | researchgate.net |

| H-5 / H-7 | 6.52 (dd), 6.43 (d) | |||

| Methyl Groups (N-CH₃, 3-CH₃) | 2.90 (s), 2.52 (s) |

Vibrational Spectroscopy (IR)

In the analysis of indazole analogs, characteristic bands are observed for the C=N and C=C stretching vibrations within the heterocyclic ring system. mdpi.com For example, in the FT-IR spectrum of N,2,3-trimethyl-2H-indazol-6-amine, a C=N stretching vibration is observed at 1645 cm⁻¹, while C=C stretching vibrations appear around 1560 and 1513 cm⁻¹. mdpi.com The region between 1600–1300 cm⁻¹ typically contains multiple signals from the stretching of the indazole ring coupled with aromatic C–H rocking modes. d-nb.info Furthermore, out-of-plane modes of the indazole system are generally assigned to signals in the 1000–700 cm⁻¹ range. d-nb.info

Table 2: Key FT-IR Absorption Bands for this compound Analogs

| Compound | Vibrational Mode | Wavenumber (v_max, cm⁻¹) | Reference |

|---|---|---|---|

| N,2,3-trimethyl-2H-indazol-6-amine | N-H Stretch | 3422 | mdpi.com |

| C-H sp³ Stretch | 2982, 2904 | ||

| C=N / C=C Stretch | 1645 / 1560, 1513 | ||

| N,3-dimethyl-1H-indazol-6-amine | N-H Stretch | 3338, 3221 | researchgate.net |

| C-H sp³ Stretch | 2974, 2939, 2900 | ||

| C=N / C=C Stretch | 1624 / 1589, 1510 |

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and elemental composition of this compound and its analogs. nih.govresearchgate.net When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and specific method for both quantification and structural analysis. rasayanjournal.co.in

The electron ionization (EI) or electrospray ionization (ESI) of indazole derivatives produces a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺, respectively, which confirms the molecular weight of the compound. For example, the molecular formula of this compound is C₉H₁₀N₂, corresponding to a molecular weight of approximately 146.19 g/mol . nist.gov

Further fragmentation of the molecular ion in the mass spectrometer provides structural information. In a study developing a quantification method for this compound-6-amine (a close analog), a positive Multiple Reaction Monitoring (MRM) mode was used. The transition from the precursor ion (m/z 162.0) to a specific product ion (m/z 147.0) was monitored, indicating the loss of a methyl group, a characteristic fragmentation pathway that aids in structural confirmation. rasayanjournal.co.in For other derivatives, such as 2H-indazole N-oxides, a fragment consistent with the cleavage of the N-O bond is a key diagnostic feature in the mass spectrum. escholarship.org

Table 3: Mass Spectrometry Data for this compound and Analogs

| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Observed m/z | Key Fragment Ion (m/z) | Reference |

|---|---|---|---|---|---|

| This compound-6-amine | ESI | 162.10 | 162.0 | 147.0 | rasayanjournal.co.in |

| N,2,3-trimethyl-2H-indazol-6-amine | ESI | 176.11 | 175.9 | Not Reported | mdpi.com |

| N,N,2,3-tetramethyl-2H-indazol-6-amine | ESI | 190.1 | 189.9 | Not Reported | mdpi.com |

| N,3-dimethyl-1H-indazol-6-amine | ESI | 162.10 | 161.8 | Not Reported | researchgate.net |

Theoretical and Computational Investigations of 2,3 Dimethyl 2h Indazole

Quantum Mechanical Studies

Quantum mechanical methods, particularly Density Functional Theory (DFT), have become indispensable for studying indazole systems. These calculations provide detailed information at the electronic level, offering a fundamental understanding of molecular behavior.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, including molecules like 2,3-Dimethyl-2H-indazole. scirp.org It is favored for its balance of accuracy and computational cost, making it suitable for calculating a wide range of molecular properties. researchgate.net Studies on related indazole compounds frequently employ functionals like B3LYP combined with basis sets such as 6-31G or 6-311G to achieve reliable results. researchgate.netresearchgate.netrsc.org

For instance, in studies on the synthesis of 2H-indazole systems, DFT has been used to elucidate complex reaction mechanisms. Calculations for the copper-catalyzed hydroamination of 2-alkynylazobenzenes to form 3-alkenyl-2H-indazoles suggested that a 1,2-hydride shift is the rate-determining step of the cyclization process. acs.org Similarly, in the regioselective alkylation of indazole derivatives, DFT calculations of the reaction coordinate diagram helped to explain why different conditions favor the formation of N1- or N2-substituted products by comparing the activation energies of the competing pathways. beilstein-journals.org These theoretical investigations are crucial for optimizing reaction conditions and predicting product outcomes. beilstein-journals.org

Table 1: Illustrative Reaction Pathway Energy Data from a DFT Study on Indazole Alkylation (Note: Data is representative of computational studies on related indazole systems.)

| Reaction Pathway | Transition State (TS) Energy (kcal/mol) | Product Energy (kcal/mol) | Conclusion |

|---|---|---|---|

| N1-Alkylation (Cesium-mediated) | +15.0 | -10.2 | Favored under chelation-promoting conditions. |

| N2-Alkylation (Mitsunobu conditions) | +21.5 | -5.8 | Favored due to non-covalent interactions with reagents. beilstein-journals.org |

Natural Bond Orbital (NBO) analysis is a computational technique used to interpret the electronic wave function in terms of localized chemical bonds and lone pairs. It provides a detailed picture of charge distribution and orbital interactions within a molecule. For indazole derivatives, NBO analysis helps to quantify the electronic character of different atoms and explain observed reactivity. beilstein-journals.org

Table 2: Representative NBO Analysis Data for Indazole Nitrogen Atoms (Note: Data is illustrative, based on typical findings for indazole systems.)

| Atom | Calculated Partial Charge (e) | Key Orbital Interaction | Stabilization Energy (E(2)) (kcal/mol) |

|---|---|---|---|

| N1 (1H-indazole tautomer) | -0.45 | LP(1) N1 → π(C-C) | ~20-30 |

| N2 (1H-indazole tautomer) | -0.30 | LP(1) N2 → π(N-C) | ~35-45 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular reactivity and stability. scirp.orgwuxiapptec.com

A small HOMO-LUMO gap generally suggests that a molecule requires less energy for electronic excitation, making it more reactive. nih.gov Conversely, a large gap indicates higher kinetic stability. asianresassoc.org For indazole derivatives, DFT calculations of the HOMO-LUMO gap are used to predict their relative stability and chemical reactivity. rsc.orgasianresassoc.org These calculations can be performed in various simulated environments, such as in the gas phase or in different solvents, to understand how polarity affects electronic properties. asianresassoc.org For example, studies on some indazole derivatives show a consistent energy gap across different solvents, suggesting that their stability is not heavily influenced by the solvent environment. asianresassoc.org

Table 3: Typical Frontier Orbital Energies (eV) for Indazole Derivatives from DFT Calculations (Note: Values are representative examples from computational studies.)

| Compound Type | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Substituted 2H-Indazole A | -6.64 | -1.82 | 4.82 scirp.org |

| Substituted 2H-Indazole B | -6.54 | -2.85 | 3.70 nih.gov |

Beyond orbital energies, DFT can predict the molecular electrostatic potential (MEP). The MEP is mapped onto the electron density surface of a molecule to visualize its charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net Red regions on an MEP map indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack, while blue regions indicate positive potential (electron-poor areas), which are attractive to nucleophiles. asianresassoc.org

For 2H-indazole, MEP calculations show regions of negative potential around the nitrogen atoms due to their lone pairs of electrons, identifying them as primary sites for protonation and electrophilic interaction. researchgate.net Positive potential is typically found around the hydrogen atoms of the aromatic ring and the methyl groups. asianresassoc.org This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other reagents or biological targets. researchgate.netasianresassoc.org

Density Functional Theory (DFT) Calculations

Natural Bond Orbital (NBO) Analysis for Electronic Properties

Molecular Modeling and Simulation

While quantum mechanics provides deep electronic insights, molecular modeling and simulation encompass a broader range of computational techniques to study molecular behavior on a larger scale. These methods are particularly important in the context of medicinal chemistry, where indazole derivatives are recognized as important structural motifs. researchgate.net

For example, the drug Pazopanib, a tyrosine kinase inhibitor, contains a 2,3-dimethyl-2H-indazol-6-yl moiety. escholarship.orggoogle.com The development of such drugs relies heavily on molecular modeling techniques like molecular docking. Docking simulations predict how a ligand (like an indazole derivative) fits into the binding site of a target protein. rsc.org These simulations score different binding poses based on factors like shape complementarity and intermolecular forces, helping to identify promising drug candidates and guide their optimization. rsc.orgasianresassoc.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR studies are a cornerstone of computational chemistry, aiming to correlate the chemical structure of compounds with their biological activity. While specific QSAR models for this compound are not published, research on various indazole derivatives highlights the methodologies used. researchgate.net

Development of 2D and 3D QSAR Models

QSAR models are generally developed for a series of related compounds. For indazole derivatives, both 2D and 3D QSAR models have been developed to understand their anticancer potential as inhibitors of kinases like Tyrosine Threonine Kinase (TTK). researchgate.net A typical 2D-QSAR model might use multiple linear regression (MLR) to establish a mathematical relationship between calculated molecular descriptors and the observed biological activity (e.g., pIC50). researchgate.net For a series of 109 indazole derivatives, a 2D-QSAR model showed a high correlation coefficient (r² = 0.9512), indicating a strong relationship between the descriptors and the anticancer activity. researchgate.net

3D-QSAR models, such as those using the k-Nearest Neighbor (kNN) approach, provide insights into the spatial arrangement of chemical features that influence activity. researchgate.net These models generate field maps that show where steric bulk, positive or negative charges, or hydrophobic groups may enhance or diminish the biological effect. For a set of indazole derivatives, a 3D-QSAR model yielded a high internal cross-validation coefficient (q² = 0.9132), suggesting good predictive ability. researchgate.net

Correlation of Structural Attributes with Biological Activity

QSAR studies on indazole derivatives have identified key structural features that modulate their activity. For instance, in a study of hexahydroindazoles as antimicrobial agents, topological parameters were found to be important in defining their activity. tandfonline.comresearchgate.net The presence and position of substituents on the indazole ring are crucial. For example, in some series, electron-withdrawing groups at specific positions were found to increase activity. tandfonline.com In the case of this compound containing compounds like Pazopanib, the dimethyl substitution pattern is known to enhance metabolic stability compared to other isomers.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme.

Analysis of Ligand-Target (e.g., Enzyme, Receptor) Binding Interactions

Molecular docking studies have been instrumental in understanding how indazole derivatives interact with their biological targets. For compounds containing the this compound scaffold, such as Pazopanib, docking studies have elucidated binding to the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor (VEGFR). researchgate.net These studies reveal critical interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. tandfonline.com

Prediction of Binding Affinities and Binding Modes

Docking programs can predict the binding affinity (often as a scoring function) and the specific conformation (binding mode) of the ligand in the receptor's active site. For various indazole derivatives, docking has been used to predict their binding to targets like Trypanothione Reductase in Leishmania and the colchicine (B1669291) site of tubulin. tandfonline.commdpi.com In the development of Pazopanib, docking would have been used to predict how the this compound moiety and its connected substituents fit within the VEGFR kinase domain, guiding the synthesis of more potent inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of binding and conformational changes.

MD simulations have been used to study the stability of indazole derivatives within the active sites of their target proteins. For example, simulations of VEGFR2 in complex with inhibitors have been used to assess the stability of the interactions observed in docking studies and to understand the flexibility of the protein and the ligand. researchgate.net These simulations can reveal how the system evolves over time, providing a more realistic picture of the binding event than static docking poses.

Assessment of Ligand Stability within Target Binding Sites

The stability of a ligand within the binding site of a protein is a critical determinant of its efficacy. For derivatives of this compound, computational methods are extensively used to predict and analyze this stability. Molecular docking studies, for instance, are employed to determine the most probable binding orientation of the ligand within the target's active site. These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that anchor the ligand.

The 2,3-dimethyl substitution on the indazole ring is a key structural feature that has been noted to improve metabolic stability. In the context of kinase inhibition, such as with Vascular Endothelial Growth Factor Receptor (VEGFR), specific moieties on the indazole scaffold are crucial for stable binding. For example, in related nitro-substituted indazoles, the nitro group is considered essential for interactions within the ATP binding pocket of kinases.

To quantify the stability of these ligand-protein interactions, computational techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be utilized. This method calculates the binding free energy, providing a more quantitative measure of the stability of the complex.

Below is a table summarizing the types of computational assessments used to evaluate the ligand stability of indazole derivatives.

| Assessment Method | Purpose | Key Findings for Indazole Derivatives |

| Molecular Docking | Predicts the preferred binding orientation and interactions of the ligand within the protein's active site. | Identifies key interactions with residues in the target's binding pocket, such as VEGFR2. |

| Binding Affinity Prediction | Estimates the strength of the interaction between the ligand and the protein, often correlated with IC50 values. | The 2,3-dimethyl substitution is associated with enhanced metabolic stability and potent inhibitory activity. |

| MM/GBSA | Calculates the binding free energy to provide a quantitative measure of complex stability. | Used to rank and compare the binding stabilities of different indazole-based ligands. |

Conformational Dynamics of Protein-Ligand Complexes

Understanding the dynamic behavior of a protein-ligand complex is as important as knowing its static binding pose. Molecular dynamics (MD) simulations offer a powerful approach to study these dynamics over time. unibl.org These simulations can reveal how the ligand and protein adapt to each other upon binding and how their conformations fluctuate.

For protein-ligand complexes involving indazole derivatives, MD simulations are used to monitor the stability of the entire system. Key parameters such as the Root Mean Square Deviation (RMSD) of the protein backbone are calculated to see if the complex remains stable throughout the simulation. For example, in studies of similar indazole compounds, stable RMSD values over a 50-nanosecond simulation indicate a well-equilibrated and stable complex. nih.gov

The Root Mean Square Fluctuation (RMSF) is another important metric derived from MD simulations. It measures the fluctuation of individual amino acid residues, providing insights into the flexibility of different parts of the protein. In kinases, the flexibility of the activation loop, which includes the DFG motif, is often crucial for activity. acs.org The binding of an inhibitor like a this compound derivative can stabilize a specific conformation (e.g., DFG-in or DFG-out), thereby modulating the protein's function. unibl.org

Furthermore, the conformational dynamics of the ligand itself can be investigated. Nuclear Magnetic Resonance (NMR) studies, complemented by advanced simulation techniques like Replica-Exchange Solute Tempering (REST-MD), can characterize the conformational preferences of the ligand in solution and how this relates to the conformation it adopts when bound to the protein. researchgate.net For a dimethyl analog, these simulations have shown a preference for populating a single energy minimum, which can be correlated with its bioactive conformation. researchgate.net

The table below outlines the key aspects of conformational dynamics studies on protein-ligand complexes of indazole derivatives.

| Dynamic Aspect | Computational Method | Insights Gained |

| Overall Complex Stability | Molecular Dynamics (MD) Simulations (RMSD analysis) | Confirms the stability of the protein-ligand complex over the simulation time. nih.gov |

| Protein Flexibility | MD Simulations (RMSF analysis) | Identifies flexible regions of the protein and how their dynamics are affected by ligand binding, particularly in areas like the DFG motif in kinases. acs.org |

| Ligand Conformation | NMR and REST-MD Simulations | Determines the preferred solution-phase conformation of the ligand and its relation to the bioactive, bound conformation. researchgate.net |

| Protein Conformational Changes | MD Simulations | Elucidates how ligand binding can induce or stabilize specific protein conformations (e.g., active vs. inactive states). unibl.orgacs.org |

Molecular Pharmacology and Mechanistic Biological Studies of 2,3 Dimethyl 2h Indazole and Indazole Derivatives

Elucidation of Molecular Mechanisms of Action

The diverse biological activities of indazole derivatives stem from their ability to interact with a wide array of molecular targets. nih.govnih.gov The core indazole scaffold, a fusion of benzene (B151609) and pyrazole (B372694) rings, serves as a versatile template for designing compounds that can selectively inhibit enzymes and receptors involved in various pathological processes. nih.govx-mol.comresearchgate.net This section explores the molecular mechanisms through which these compounds exert their effects, with a focus on specific enzyme inhibition and the influence of chemical substituents on their biological potency and selectivity.

Interaction with Specific Molecular Targets

Indazole derivatives have been extensively studied for their interactions with several key enzymes implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. nih.govnih.govnih.gov Their mechanisms of action often involve direct binding to the active sites of these enzymes, thereby modulating their catalytic activity.

Tyrosine Kinase Inhibition (e.g., VEGFR-2, TTK)

A significant area of research has focused on indazole derivatives as inhibitors of tyrosine kinases, a large family of enzymes that play crucial roles in cellular signaling pathways controlling growth, differentiation, and metabolism. nih.govnih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.govwikipedia.org Several indazole-based compounds have been developed as potent VEGFR-2 inhibitors. researchgate.netnih.gov For instance, Pazopanib, a drug used in the treatment of renal cell carcinoma, features a 2,3-dimethyl-2H-indazole moiety and functions as a multi-targeted tyrosine kinase inhibitor, including against VEGFR-2. nih.govwikipedia.org The indazole ring's steric hindrance can play a significant role in its interaction with the tyrosine kinase receptor. wikipedia.org Structure-activity relationship (SAR) studies have shown that substitutions on the indazole ring and connected moieties can significantly impact inhibitory potency. For example, in a series of quinazoline (B50416) derivatives of indazole, the presence of methoxy (B1213986) groups on the benzamide (B126) ring enhanced VEGFR-2 inhibitory activity. nih.gov Similarly, for indazole-pyrimidine based derivatives, the presence of hydrophobic groups like alkyl or halogen at the 2-position of the pyrimidine (B1678525) ring led to decreased potency compared to methoxy derivatives. nih.gov

Another important target is the Threonine Tyrosine Kinase (TTK), which is involved in the spindle assembly checkpoint and is often overexpressed in various cancers. Computational studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, have guided the design of potent TTK inhibitors based on the indazole scaffold. longdom.org

| Compound/Derivative Class | Target Kinase | Key Findings | IC₅₀ Values |

|---|---|---|---|

| Pazopanib (this compound derivative) | VEGFR-2 | Multi-targeted inhibitor used for renal cell carcinoma. nih.govwikipedia.org | - |

| Indazole-quinazoline derivatives | VEGFR-2 | Methoxy groups on the benzamide ring improved activity. nih.gov | - |

| Indazole-pyrimidine derivatives | VEGFR-2 | Hydrophobic groups decreased potency compared to methoxy groups. nih.gov | - |

| Indazole-based TTK inhibitors | TTK | Design guided by molecular docking and QSAR analysis. longdom.org | - |

| Compound 30 (Indazole derivative) | VEGFR-2 | Potent inhibitor with subtle selectivity over other kinases. nih.gov | 1.24 nM nih.gov |

Cyclooxygenase (COX) Inhibition (e.g., COX-2)

Cyclooxygenase (COX) enzymes are responsible for the biosynthesis of prostaglandins, which are key mediators of inflammation and pain. brieflands.com There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and upregulated during inflammation. brieflands.com Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Several indazole derivatives have been identified as selective COX-2 inhibitors. tandfonline.comnih.gov For example, a series of (aza)indazole derivatives were developed, with one compound exhibiting an IC₅₀ value of 0.409 µM for COX-2 and excellent selectivity over COX-1. tandfonline.comnih.gov In another study, 5-aminoindazole (B92378) showed a maximum of 78% inhibition of COX-2 at a concentration of 50 μM, with an IC₅₀ value of 12.32 μM. nih.gov The anti-inflammatory potential of some 2,3-diphenyl-2H-indazole derivatives was also linked to their COX-2 inhibitory activity. mdpi.com

| Indazole Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity |

|---|---|---|---|

| (Aza)indazole derivative (compound 16) | COX-2 | 0.409 µM tandfonline.comnih.gov | Excellent vs. COX-1 tandfonline.comnih.gov |

| 5-Aminoindazole | COX-2 | 12.32 µM nih.gov | - |

| Indazole | COX-2 | 23.42 µM nih.gov | - |

| 6-Nitroindazole | COX-2 | 19.22 µM nih.gov | - |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme that metabolizes neurotransmitters in the brain, and its inhibition is a therapeutic strategy for neurodegenerative disorders like Parkinson's disease. researchgate.net A number of indazole derivatives have been discovered to be highly potent and selective inhibitors of MAO-B. nih.govnih.govacs.org

Notably, indazole- and indole-5-carboxamides have been identified as competitive and reversible MAO-B inhibitors with subnanomolar potency. nih.govacs.org For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) exhibited an IC₅₀ of 0.386 nM for human MAO-B with over 25,000-fold selectivity versus MAO-A. acs.org Further studies on N-unsubstituted and N1-methylated indazole-5-carboxamides confirmed their subnanomolar potency and high brain permeability. nih.govtandfonline.com The introduction of a methyl substituent at the N1 position of the indazole ring was found to slightly increase the inhibitory potency and selectivity for MAO-B. nih.govtandfonline.com

| Indazole Derivative | Target Enzyme | Inhibitory Activity (IC₅₀) | Selectivity (vs. MAO-A) |

|---|---|---|---|

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (PSB-1491) | MAO-B | 0.386 nM acs.org | >25,000-fold acs.org |

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (PSB-1410) | MAO-B | 0.227 nM acs.org | >5,700-fold acs.org |

| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine | MAO-B | 0.612 nM acs.org | >16,000-fold acs.org |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (PSB-1434) | MAO-B | 1.59 nM acs.org | >6,000-fold acs.org |

Other Enzyme Inhibition Studies (e.g., α-amylase, α-glucosidase, paraoxonase 1, LPO)

Indazole derivatives have also shown inhibitory activity against other enzymes. A study on new hybrid analogs of N-hydrazinecarbothioamide substituted indazoles found them to be potent dual inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. nih.gov The synthesized compounds showed IC₅₀ values in the micromolar range for both enzymes, comparable to the standard drug acarbose. nih.gov Kinetic studies revealed the mechanism of enzyme inhibition. nih.gov

Influence of Substituents on Biological Efficacy and Selectivity

The biological activity and selectivity of indazole derivatives are highly dependent on the nature and position of substituents on the indazole ring system. nih.govnih.gov SAR studies have been instrumental in optimizing the potency and target specificity of these compounds.

For instance, in the context of MAO-B inhibition, the introduction of a methyl group at the N1 position of indazole-5-carboxamides led to a slight increase in inhibitory potency and selectivity. nih.govtandfonline.com The nature of the substituent on the phenyl ring of the carboxamide was also critical, with 3,4-dichloro substitution being particularly effective. nih.govtandfonline.com

In the development of COX-2 inhibitors, structural modifications on the (aza)indazole scaffold were carried out to enhance inhibitory activity and selectivity. tandfonline.comnih.gov For imidazole-based COX-2 inhibitors, the presence of a methoxy group led to the best inhibitory activity and selectivity. brieflands.com

Regarding VEGFR-2 inhibition, the substitution pattern on the indazole ring and associated aromatic systems significantly influences potency. nih.govwikipedia.org The presence of methoxy groups was found to be beneficial in certain series of indazole derivatives. nih.gov Furthermore, the regioselective N-alkylation of the indazole scaffold is influenced by both steric and electronic effects of substituents on the ring, which in turn affects the biological properties of the resulting regioisomers. beilstein-journals.orgd-nb.info For example, nitro or carboxylate substituents at the C7 position can direct N-alkylation to the N2 position. beilstein-journals.orgd-nb.info

| Compound Class | Target | Substituent Effect |

|---|---|---|

| Indazole-5-carboxamides | MAO-B | N1-methylation slightly increases potency and selectivity. nih.govtandfonline.com 3,4-dichloro substitution on the phenyl ring is favorable. nih.govtandfonline.com |

| (Aza)indazole derivatives | COX-2 | Structural modifications on the scaffold enhance activity and selectivity. tandfonline.comnih.gov |

| Imidazole-based derivatives | COX-2 | Methoxy group provides the best inhibitory activity. brieflands.com |

| Indazole derivatives | VEGFR-2 | Methoxy groups can enhance activity. nih.gov |

| Indazole scaffold | N/A (Alkylation) | Steric and electronic effects of ring substituents influence N1/N2 regioselectivity. beilstein-journals.orgd-nb.info |

Role of Tautomerism in Molecular Recognition and Biological Activity

Indazole derivatives can exist in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. This structural duality is a critical determinant of their biological activity, as the specific tautomeric form influences how the molecule interacts with biological targets. nih.govnumberanalytics.com The 1H-tautomer, with the hydrogen atom on the N1 nitrogen, is generally the more thermodynamically stable and predominant form. nih.govresearchgate.netresearchgate.net However, the 2H-tautomer, where the hydrogen is attached to the N2 nitrogen, can be stabilized under certain conditions, such as in less polar solvents, through the formation of intramolecular hydrogen bonds.

The ability of indazole derivatives to switch between these tautomeric forms is crucial for their role in molecular recognition. numberanalytics.com This flexibility allows the molecule to adopt the most favorable conformation for binding to a specific biological receptor or enzyme active site. wiley-vch.de The different electronic distribution and hydrogen bonding capabilities of each tautomer can lead to significant differences in binding affinity and, consequently, biological activity. numberanalytics.com For instance, the specific tautomeric form presented by an indazole derivative can dictate its ability to act as a hydrogen bond donor or acceptor, a key interaction in many protein-ligand binding events. nih.gov

The biological implications of tautomerism are profound. The tautomeric state can influence a compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its direct interaction with therapeutic targets. longdom.org The predominance of one tautomer over another can be influenced by substituents on the indazole ring and the surrounding microenvironment, such as the polarity of a solvent or the amino acid residues in a protein's binding pocket. This interplay between the molecule and its environment underscores the importance of considering tautomerism in the design of new indazole-based therapeutic agents. nih.govx-mol.com

Mechanisms Involving Nitro Group Reduction and Reactive Intermediates

The biological activity of certain indazole derivatives, particularly those containing a nitro group, is intrinsically linked to the reduction of this functional group. uchile.cl This process is a key step in the mechanism of action for many nitro-substituted heterocyclic compounds with antimicrobial and antiprotozoal properties. uchile.cl The reduction of the nitro group can lead to the formation of highly reactive intermediates, which are often the primary mediators of the compound's therapeutic effects. uchile.cl

The proposed mechanism involves the intracellular reduction of the nitro group to a nitro anion radical. uchile.cl This initial reduction is often followed by a series of further reduction steps, leading to the generation of various reactive species, including nitroso and hydroxylamine (B1172632) intermediates. acs.org These reactive intermediates can exert their biological effects through several pathways. They can directly interact with and damage critical cellular macromolecules such as DNA, proteins, and lipids. uchile.cl

Furthermore, the redox cycling of these intermediates can lead to the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydroxyl radicals. uchile.cl The resulting oxidative stress can disrupt cellular processes and contribute to cell death. The specific intermediates formed and their subsequent reactions can be influenced by the local cellular environment and the specific enzymes involved in the reduction process. The study of these reactive intermediates is crucial for understanding the full spectrum of biological activity of nitroindazole derivatives. uchile.clacs.org

Structure-Activity Relationship (SAR) Studies at the Molecular Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have provided critical insights into the features necessary for their therapeutic effects. mdpi.comnih.govmedchemexpress.com These studies systematically modify the chemical structure of the parent compound and evaluate the resulting changes in biological activity, allowing researchers to identify key pharmacophores and optimize lead compounds. nih.gov

For instance, in the context of anticancer activity, the substitution pattern on the indazole ring has been shown to be a critical determinant of potency. mdpi.com The presence and position of specific functional groups can significantly impact a compound's ability to inhibit target proteins, such as kinases. mdpi.comnih.gov In some cases, the introduction of a nitro group is essential for binding to the ATP pockets of kinases. The methyl groups at the 2 and 3 positions of the indazole ring also play a role in the molecule's interaction with its target.

SAR studies have also been instrumental in the development of indazole derivatives as inhibitors of hepcidin (B1576463) production. nih.gov By systematically modifying substituents at the 3 and 6 positions of the indazole ring, researchers were able to identify compounds with potent inhibitory activity. nih.gov These studies highlight the importance of specific structural motifs for biological efficacy and guide the rational design of new and more potent therapeutic agents. longdom.orgmdpi.com

Preclinical Investigations Focusing on Molecular and Cellular Mechanisms

Antimicrobial Activity: Mechanistic Basis

Indazole derivatives have demonstrated promising antimicrobial activity against a range of pathogens. mdpi.comnih.govresearchgate.net The mechanistic basis for this activity is often multifactorial and can vary depending on the specific derivative and the target microorganism. One of the key mechanisms of action for certain indazole derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. nih.govacs.org By targeting the GyrB subunit of this enzyme, these compounds can disrupt critical cellular processes, leading to bacterial cell death. nih.gov

The structure of the indazole derivative plays a crucial role in its interaction with DNA gyrase. Structure-based drug design has been employed to optimize the binding of these compounds to the ATP-binding pocket of GyrB, enhancing their enzymatic and antibacterial activity. nih.gov SAR studies have revealed that specific substitutions on the indazole ring can improve both the potency and the pharmacokinetic properties of these inhibitors. nih.govacs.org For example, the replacement of a more polar pyrazolopyridone scaffold with an indazole ring was shown to increase cell penetration and improve antibacterial activity. nih.gov

In addition to DNA gyrase inhibition, some indazole derivatives may exert their antimicrobial effects through other mechanisms, such as the disruption of microbial cell membranes or the inhibition of other essential enzymes. The broad-spectrum potential of some derivatives suggests that they may have multiple cellular targets. longdom.orgmdpi.com

Antiprotozoal Activity: Mechanistic Basis

A number of indazole derivatives have exhibited significant antiprotozoal activity against various parasites, including Trypanosoma cruzi, the causative agent of Chagas disease, and various Leishmania species. uchile.clmdpi.comuchile.clnih.gov The mechanism of action for many of these compounds is believed to involve the reduction of a nitro group, a common feature in many antiparasitic drugs. uchile.cl

The reduction of the nitro group within the parasite generates reactive intermediates and reactive oxygen species (ROS) that can cause widespread cellular damage. uchile.cl This can include damage to DNA, proteins, and lipids, ultimately leading to parasite death. Electrochemical studies and electron spin resonance (ESR) spectroscopy have been used to study the formation of these reactive species and to correlate their production with biological activity. uchile.cluchile.cl

Furthermore, some indazole derivatives have been shown to inhibit parasitic respiration, a critical process for energy production in these organisms. uchile.clcsic.es The presence of an N-oxide group in some indazole derivatives has been found to be important for their antichagasic activity, suggesting that bioreduction of this moiety may also play a role in their mechanism of action. uchile.cl The development of 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole scaffolds has shown promise for the design of new antiprotozoal agents. mdpi.com

Anticancer Activity: Mechanistic Basis (e.g., Apoptosis Induction, Kinase Inhibition)

The anticancer activity of this compound and its derivatives is a major area of research, with several compounds demonstrating potent antiproliferative effects in various cancer cell lines. mdpi.comnih.govnih.govmdpi.com A primary mechanism underlying this activity is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival. rsc.orgwipo.intnih.gov Many indazole-based anticancer agents, such as pazopanib, function as tyrosine kinase inhibitors, targeting receptors like VEGFR. mdpi.comgoogle.com

Indazole derivatives have been designed to inhibit a range of kinases, including fibroblast growth factor receptors (FGFRs), cyclin-dependent kinases (CDKs), and others. mdpi.comnih.govbiopolymers.org.ua The indazole scaffold serves as a versatile platform for designing selective kinase inhibitors, and SAR studies have been crucial in optimizing their potency and selectivity. mdpi.commdpi.com For example, the 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment for tyrosine kinases. mdpi.com

In addition to kinase inhibition, many indazole derivatives induce apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This can be triggered through various pathways, including the activation of the caspase cascade. nih.gov Some derivatives have been shown to cause the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins like Bax. mdpi.com This modulation of apoptotic pathways can also be linked to the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function. Furthermore, some indazole compounds can induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing. rsc.org The ability to target multiple pathways, including kinase signaling and apoptosis, makes indazole derivatives promising candidates for the development of novel anticancer therapies. nih.gov

Antioxidant Activity: Molecular Pathways

The antioxidant potential of the indazole scaffold is a significant area of scientific inquiry, with numerous studies highlighting the ability of indazole derivatives to counteract oxidative stress. This activity is primarily attributed to their capacity to scavenge free radicals and modulate cellular pathways involved in oxidative damage. While direct and detailed mechanistic studies on the antioxidant pathways of this compound are not extensively documented in the reviewed literature, the broader family of indazole derivatives has been the subject of various investigations that shed light on their antioxidant properties.

Research indicates that the anti-inflammatory activity of certain indazole compounds may be linked to their interaction with reactive oxygen species (ROS) . The molecular structure of indazoles, being a fused aromatic heterocyclic system, allows them to act as effective electron or hydrogen donors, which is a key mechanism for neutralizing free radicals acs.org. This free radical scavenging capability has been demonstrated for various indazole derivatives through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay researchgate.netnih.govnih.gov.

For instance, a study on a series of newly synthesized indazole derivatives reported noticeable DPPH radical scavenging activity researchgate.net. Another investigation into pyrimido-fused indazoles also highlighted their free radical scavenging properties . Furthermore, research on indazole and its derivatives has shown a concentration-dependent inhibition of lipid peroxidation and scavenging of nitric oxide and DPPH radicals nih.gov. These findings suggest that one of the primary molecular pathways for the antioxidant activity of indazole derivatives is the direct neutralization of reactive oxygen and nitrogen species.

While specific data on this compound's interaction with antioxidant enzymes is scarce in the available literature, the general antioxidant activities observed for the indazole class of compounds suggest potential interactions with cellular antioxidant defense systems. The structural features of indazole derivatives, including the presence and position of substituent groups, can significantly influence their antioxidant potency . For example, the presence of electron-donating groups can enhance the radical scavenging ability of the indazole ring.

A study on 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives, which share a dimethylated indazole core, demonstrated prominent antioxidant activity, suggesting that the core structure contributes to this effect. In some specific cases, the introduction of certain functional groups, like a nitro group at the 5-position of the indazole ring, has been shown to induce the production of reactive oxygen species, indicating a pro-oxidant effect in that particular context. This highlights the complexity and substituent-dependent nature of the antioxidant and pro-oxidant activities of indazole derivatives.

The following table summarizes the antioxidant activity of various indazole derivatives as reported in the scientific literature.

| Compound/Derivative | Assay | Activity/Finding | Reference |